molecular formula C12H18 B1265297 4-(1-Methyleneallyl)-1,5,5-trimethylcyclopentene

4-(1-Methyleneallyl)-1,5,5-trimethylcyclopentene

Cat. No. B1265297
M. Wt: 162.27 g/mol
InChI Key: MJKUGGUMXIPHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methyleneallyl)-1,5,5-trimethylcyclopentene is a cycloalkene consisting of cyclopentene having a buta-1,3-dien-2-yl group at the 4-position a methyl group at the 1-position and gem-dimethyl groups at the 5-position. It is a cycloalkene and a polyene. It derives from a hydride of a buta-1,3-diene and a cyclopentene.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Allylmetalation in Synthesis : The compound has been used in the allylmetalation of 1-silylalkynes, leading to the formation of methylenecyclopentenes, a key step in organic synthesis (Louw, Van der Baan, Bickelhaupt, & Klumpp, 1987).
  • Cyclization Processes : It plays a role in Pd(0)-catalyzed cyclization processes to produce cyclopentene derivatives, crucial in developing pharmaceuticals and materials (Paquette & Tae, 1996).
  • Hydrostannation : Used in hydrostannation reactions, producing trimethylstannylcyclopentene isomers. This reaction is significant in the formation of organotin compounds (Dumartin, Quintard, & Pereyre, 1983).

Polymer and Material Science

  • Polymerization Studies : It's involved in the study of the polymerization of dialkylethenes and methylenecycloalkanes, contributing to our understanding of the formation of polymers with various thermal and mechanical properties (Lohuizen & Vries, 1967).
  • Photoreactive Materials : In photoreactive material research, derivatives have been studied for their photochromic reactions in single-crystalline phases, relevant in developing light-responsive materials (Irie, Lifka, Kobatake, & Kato, 2000).

Catalysis and Reaction Mechanisms

  • Isomerization Processes : It undergoes NO-catalyzed isomerization, providing insights into reaction mechanisms and catalysis in organic chemistry (Egger & Jola, 1969).
  • Study of Reaction Kinetics : The compound is central in understanding the kinetics of thermal isomerization reactions, which is essential in the design of industrial chemical processes (Hopf, Wachholz, & Walsh, 1992).

Advanced Organic Chemistry

  • Carbonium Ion Research : It has been used in the study of carbonium ions, which are crucial intermediates in many organic reactions and have implications in the synthesis of complex organic molecules (Olah, Bollinger, Cupas, & Lukas, 1967).

properties

Product Name

4-(1-Methyleneallyl)-1,5,5-trimethylcyclopentene

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

4-buta-1,3-dien-2-yl-1,5,5-trimethylcyclopentene

InChI

InChI=1S/C12H18/c1-6-9(2)11-8-7-10(3)12(11,4)5/h6-7,11H,1-2,8H2,3-5H3

InChI Key

MJKUGGUMXIPHOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)C(=C)C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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